Methimepip dihydrobromide
Overview
Description
Methimepip is a synthetic organic compound known for its role as a highly selective histamine H3 receptor agonist . It is the N-methyl derivative of immepip and has the IUPAC name 4-(1H-imidazol-4-ylmethyl)-1-methylpiperidine . Methimepip is primarily used in scientific research to study the histamine H3 receptor, which is involved in various physiological processes including neurotransmission, sleep-wake regulation, and cognitive functions .
Mechanism of Action
Target of Action
Methimepip dihydrobromide is a histamine agonist that is highly selective for the H3 subtype . The H3 receptor is a G-protein-coupled receptor (GPCR) that modulates the release of various neurotransmitters, including histamine itself, in the central and peripheral nervous system .
Mode of Action
As an agonist , this compound binds to the H3 receptor, mimicking the action of histamine . This binding triggers a series of intracellular events, leading to the activation or inhibition of various signaling pathways .
Biochemical Pathways
The H3 receptor is involved in various biochemical pathways. Its activation can lead to the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological processes . This can affect various downstream effects, such as the release of neurotransmitters .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The activation of H3 receptors by this compound can lead to various molecular and cellular effects. For example, it can potently inhibit electrically evoked contractions of the guinea pig ileum . This suggests that it may have effects on smooth muscle contraction and gastrointestinal motility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Furthermore, the presence of other substances, such as other drugs or biological molecules, can also influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
Methimepip dihydrobromide plays a significant role in biochemical reactions by interacting with histamine H3 receptors. These receptors are primarily found in the central nervous system and are involved in modulating the release of various neurotransmitters, including histamine, dopamine, and acetylcholine. This compound binds to these receptors with high affinity, leading to the inhibition of neurotransmitter release. This interaction is crucial for understanding the regulatory mechanisms of neurotransmission and the potential therapeutic applications of histamine H3 receptor agonists .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the release of neurotransmitters. This modulation can affect gene expression and cellular metabolism, leading to changes in cell function. For example, studies have shown that this compound can reduce the coupling of fast excitatory postsynaptic field potentials to population spikes in dentate gyrus granule cells, indicating its role in synaptic plasticity and long-term potentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to histamine H3 receptors. Upon binding, it activates these receptors, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels. This results in the inhibition of neurotransmitter release from presynaptic neurons. Additionally, this compound can modulate ion channel activity and influence intracellular calcium levels, further affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as at -20°C. Its activity may degrade over extended periods or under suboptimal storage conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of neurotransmitter release and modulation of synaptic plasticity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively activate histamine H3 receptors without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including alterations in cardiovascular function and central nervous system depression. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with histamine H3 receptors. The compound can influence the metabolism of neurotransmitters by modulating their release and reuptake. Additionally, this compound may affect the activity of enzymes involved in histamine synthesis and degradation, further impacting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on histamine H3 receptors. The compound’s distribution is influenced by its lipophilicity and affinity for histamine receptors, which determine its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the presynaptic terminals of neurons, where histamine H3 receptors are abundant. The compound’s activity is influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methimepip can be synthesized through a multi-step process starting from commercially available precursors. The synthesis typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a suitable precursor.
Alkylation: The imidazole ring is then alkylated with a piperidine derivative to form the desired product.
N-Methylation: The final step involves the N-methylation of the piperidine ring to yield methimepip.
Industrial Production Methods
While specific industrial production methods for methimepip are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce methimepip in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methimepip undergoes various chemical reactions, including:
Oxidation: Methimepip can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the imidazole or piperidine rings.
Substitution: Methimepip can undergo substitution reactions, particularly at the imidazole ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of methimepip .
Scientific Research Applications
Methimepip has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Immepip: The parent compound of methimepip, also a histamine H3 receptor agonist.
Thioperamide: A histamine H3 receptor antagonist used in research.
Clobenpropit: Another histamine H3 receptor antagonist with high affinity.
Uniqueness of Methimepip
Methimepip is unique due to its high selectivity and potency as a histamine H3 receptor agonist. This makes it a valuable tool for studying the specific functions and pharmacological properties of histamine H3 receptors without significant off-target effects .
Properties
CAS No. |
151070-80-3 |
---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine |
InChI |
InChI=1S/C10H17N3/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10/h7-9H,2-6H2,1H3,(H,11,12) |
InChI Key |
KIAVPENCSGKVQP-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)CC2=CN=CN2.Br.Br |
Canonical SMILES |
CN1CCC(CC1)CC2=CN=CN2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methimepip dihydrobromide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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